molecular formula C21H19N5O2S B2885473 Benzo[b]thiophen-2-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1705071-90-4

Benzo[b]thiophen-2-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No.: B2885473
CAS No.: 1705071-90-4
M. Wt: 405.48
InChI Key: DIRGZGSIJGPJJJ-UHFFFAOYSA-N
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Description

Benzo[b]thiophen-2-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a heterocyclic compound featuring a benzo[b]thiophene core linked via a methanone group to a piperidine ring. The piperidine moiety is further substituted with a methyl-1,2,4-oxadiazolyl group bearing a pyrazin-2-yl substituent.

Properties

IUPAC Name

1-benzothiophen-2-yl-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2S/c27-21(18-11-15-5-1-2-6-17(15)29-18)26-9-3-4-14(13-26)10-19-24-20(25-28-19)16-12-22-7-8-23-16/h1-2,5-8,11-12,14H,3-4,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIRGZGSIJGPJJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC3=CC=CC=C3S2)CC4=NC(=NO4)C5=NC=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Result of Action

The result of the compound’s action is a modulation of the serotoninergic system, potentially leading to therapeutic benefits in conditions such as depression and anxiety. The specific molecular and cellular effects would depend on the exact nature of the compound’s interaction with the 5-HT1A receptors.

Biological Activity

Benzo[b]thiophen-2-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure

The compound features a benzo[b]thiophene core linked to a piperidine moiety and a pyrazinyl oxadiazole group. This unique structure may contribute to its diverse pharmacological properties.

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, focusing on its antimicrobial, antitumor, and anti-inflammatory properties.

1. Antimicrobial Activity

Recent studies have shown that derivatives of benzo[b]thiophene compounds exhibit significant antimicrobial activity against various pathogens. For instance, compounds similar to the one have demonstrated effectiveness against Staphylococcus aureus and Candida albicans using disk diffusion methods. The minimum inhibitory concentration (MIC) values for these compounds were found to be as low as 15.62 µg/mL, indicating strong antibacterial properties .

2. Antitumor Activity

In vitro studies have evaluated the antitumor potential of related compounds against human cancer cell lines, including KB and HepG2. Among the tested derivatives, specific compounds exhibited potent cytotoxic effects, with IC50 values significantly lower than standard chemotherapeutic agents like etoposide. Structure-activity relationship (SAR) analyses revealed that modifications in the side chains could enhance antitumor efficacy .

3. Anti-inflammatory Properties

Compounds structurally related to benzo[b]thiophenes have shown promising results in reducing inflammation markers in various models. For example, some derivatives have been tested for their ability to inhibit pro-inflammatory cytokines in cell cultures, demonstrating a potential mechanism for treating inflammatory diseases .

Research Findings and Case Studies

Study Target Findings Reference
Study 1AntimicrobialEffective against S. aureus and C. albicans; MIC: 15.62 µg/mL
Study 2AntitumorPotent cytotoxicity against KB and HepG2 cells; better than etoposide
Study 3Anti-inflammatoryInhibition of pro-inflammatory cytokines in vitro

The mechanisms underlying the biological activities of benzo[b]thiophenes are multifaceted:

  • Antimicrobial Action : The compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways is critical for its antimicrobial efficacy.
  • Antitumor Mechanism : Potential mechanisms include the induction of apoptosis through DNA damage or inhibition of topoisomerase enzymes involved in DNA replication.
  • Anti-inflammatory Effects : The modulation of signaling pathways related to inflammation (e.g., NF-kB pathway) plays a significant role in its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural complexity invites comparison with analogs differing in heterocyclic cores, substituents, or connectivity. Key examples include:

Benzo[c][1,2,5]thiadiazol-5-yl Analogs

A closely related compound, Benzo[c][1,2,5]thiadiazol-5-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone (), replaces the benzo[b]thiophene with a benzo[c]thiadiazole system. For instance, thiadiazole-containing compounds are frequently associated with anticancer activity due to their ability to intercalate DNA or inhibit topoisomerases .

Benzothiazole Derivatives

Compounds like (3,5-Dimethylpiperidin-1-yl)(6-(3-(3,5-dimethylpiperidin-1-yl)propoxy)-benzo[d]thiazol-2-yl)methanone () feature a benzothiazole core instead of benzo[b]thiophene. Benzothiazoles are well-documented in medicinal chemistry for their antitumor (e.g., vorinostat analogs) and antimicrobial properties. The substitution of sulfur with a nitrogen atom in benzothiazole may enhance polarity and solubility compared to the thiophene system .

Pyrazoline-Based Heterocycles

The pyrazoline derivative 1-phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline () shares a thienyl group but lacks the oxadiazole-piperidine scaffold. Pyrazolines are noted for electroluminescent properties and anti-inflammatory activity, suggesting that the target compound’s pyrazine unit could confer distinct electronic or steric effects .

Structural and Functional Data Table

Compound Name Core Heterocycle Key Substituents Reported Biological Activity Reference
Benzo[b]thiophen-2-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone Benzo[b]thiophene 1,2,4-Oxadiazole, pyrazine, piperidine Not explicitly reported (structural analog data inferred)
Benzo[c][1,2,5]thiadiazol-5-yl analog Benzo[c]thiadiazole 1,2,4-Oxadiazole, pyrazine, piperidine Anticancer (DNA intercalation)
(3,5-Dimethylpiperidin-1-yl)(6-(3-(3,5-dimethylpiperidin-1-yl)propoxy)-benzo[d]thiazol-2-yl)methanone Benzothiazole Piperidine, alkoxy chain Multitargeted therapeutic potential
1-Phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline Pyrazoline Thienyl, nitrobenzene Electroluminescent, anti-inflammatory

Key Research Findings

  • Oxadiazole Stability : The 1,2,4-oxadiazole ring is resistant to hydrolysis under physiological conditions, a critical advantage over isosteres like 1,3,4-oxadiazoles, which are more metabolically labile .
  • Piperidine Flexibility : The piperidine moiety introduces conformational flexibility, enabling optimal spatial orientation for target binding. Methyl substitution on the oxadiazole-piperidine linker (as in ) could further modulate pharmacokinetics .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of Benzo[b]thiophen-2-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone?

  • Methodology :

  • Employ coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) for introducing the pyrazine-oxadiazole moiety, using palladium catalysts (e.g., Pd(PPh₃)₄) under inert atmospheres .
  • Optimize reaction temperature (60–100°C) and solvent polarity (e.g., DMF or THF) to enhance intermediate stability .
  • Monitor reaction progress via HPLC or TLC to isolate intermediates and minimize side products .
    • Key Parameters :
  • Catalyst loading (1–5 mol%), reaction time (12–24 hrs), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. What analytical techniques are critical for structural characterization of this compound?

  • Methodology :

  • NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to confirm connectivity of the benzothiophene, oxadiazole, and piperidine groups .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation (e.g., ESI+ mode, m/z accuracy < 2 ppm) .
  • X-ray crystallography to resolve bond angles and torsional strain in the piperidine-oxadiazole junction .

Q. How can researchers design initial biological screening assays for this compound?

  • Methodology :

  • Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the oxadiazole group’s electrophilic properties .
  • Use cell viability assays (MTT or ATP-based) in cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .
  • Include solubility testing in PBS or DMSO to ensure compatibility with in vitro models .

Advanced Research Questions

Q. How can contradictory data in structure-activity relationship (SAR) studies be resolved?

  • Methodology :

  • Perform molecular docking (e.g., AutoDock Vina) to compare binding poses of analogs with varying substituents on the pyrazine ring .
  • Validate hypotheses using alanine scanning mutagenesis on target proteins to identify critical binding residues .
  • Analyze metabolic stability (e.g., liver microsome assays) to distinguish pharmacodynamic effects from pharmacokinetic limitations .
    • Example Contradiction :
  • A methyl group on the pyrazine ring may enhance in vitro potency but reduce bioavailability due to increased hydrophobicity .

Q. What strategies improve the metabolic stability of this compound without compromising target affinity?

  • Methodology :

  • Introduce electron-withdrawing groups (e.g., -CF₃) on the benzothiophene moiety to reduce oxidative metabolism .
  • Replace the oxadiazole ring with 1,2,4-triazole to enhance metabolic resistance while maintaining hydrogen-bonding capacity .
  • Conduct prodrug design by masking the piperidine nitrogen with acetyl or PEG groups to prolong half-life .

Q. How can computational modeling guide the optimization of target interaction?

  • Methodology :

  • Use density functional theory (DFT) to calculate charge distribution and identify reactive sites on the oxadiazole ring .
  • Apply molecular dynamics simulations (e.g., GROMACS) to assess conformational flexibility of the piperidine linker in aqueous environments .
  • Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) .

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